2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Description
2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
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Scientific Research Applications
Anxiolytic and Antidepressant Activity
- Synthesis and Pharmacological Evaluation : A study synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and evaluated their pharmacological properties. Among these compounds, some showed potential anxiolytic-like activity and behaved like antidepressants in animal models, indicating their potential for treating anxiety and depression (Zagórska et al., 2009).
Crystal Structure Analysis
- Structural Properties : The structural properties of imidazolidine-2,4-dione derivatives, similar to the specified compound, were studied. These studies focused on the crystal structure, revealing important insights into the molecular conformation and interactions (Sethusankar et al., 2002).
Receptor Binding and Antagonism
- Antagonistic Activity at Adenosine Receptors : Research into 2-phenylimidazo[2,1-i]purin-5-ones, structurally related to the compound , investigated their affinity for human A3 adenosine receptors. These compounds were identified as potent and selective inverse agonists, suggesting their utility in the study of adenosine receptor-mediated pathways (Ozola et al., 2003).
Anticancer Research
- Synthesis and Evaluation for Anticancer Activity : Some purine-dione derivatives, which share a core structure with the specified compound, were designed and synthesized. These compounds were evaluated for their anticancer activity, particularly against human breast cancer cell lines, showcasing their potential in cancer research (Hayallah, 2017).
Properties
IUPAC Name |
2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-14-9-15(2)11-17(10-14)30-18(16-7-5-4-6-8-16)12-28-20-21(26-23(28)30)27(3)24(33)29(22(20)32)13-19(25)31/h4-12H,13H2,1-3H3,(H2,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOPKNDKEPCWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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